diisobutyl 4-[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
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Overview
Description
Diisobutyl 4-[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with a molecular formula of C34H40N4O7 and a molecular weight of 616.72 g/mol . This compound is notable for its intricate structure, which includes multiple functional groups such as nitro, ethoxy, and pyrazole, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diisobutyl 4-[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactionsThe final step involves the esterification of the pyridine ring with diisobutyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diisobutyl 4-[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution reactions, and oxidizing agents such as potassium permanganate for oxidation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Diisobutyl 4-[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diisobutyl 4-[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Diisobutyl phthalate: A related compound with similar ester functional groups but lacking the pyrazole and nitro groups.
1,1-Diisobutyl-3-(4-nitrophenyl)urea: Shares the nitro group but differs in its overall structure and functional groups.
Uniqueness
Diisobutyl 4-[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C34H40N4O7 |
---|---|
Molecular Weight |
616.7 g/mol |
IUPAC Name |
bis(2-methylpropyl) 4-[3-(4-ethoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C34H40N4O7/c1-8-43-28-15-14-24(16-27(28)38(41)42)32-26(17-37(36-32)25-12-10-9-11-13-25)31-29(33(39)44-18-20(2)3)22(6)35-23(7)30(31)34(40)45-19-21(4)5/h9-17,20-21,31,35H,8,18-19H2,1-7H3 |
InChI Key |
ZCMYSEAHMHVUCF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN(C=C2C3C(=C(NC(=C3C(=O)OCC(C)C)C)C)C(=O)OCC(C)C)C4=CC=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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